5-(2,4-dichloro-5-nitrophenyl)-1H-pyrazole
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Overview
Description
5-(2,4-dichloro-5-nitrophenyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichloro-5-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichloro-5-nitrophenyl)-1H-pyrazole typically involves the nitration of 2,4-dichlorophenyl compounds followed by cyclization to form the pyrazole ring. One common method involves the nitration of 2,4-dichlorophenyl with nitric acid in the presence of sulfuric acid, followed by cyclization with hydrazine to form the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction conditions more precisely compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichloro-5-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields 5-(2,4-dichloro-5-aminophenyl)-1H-pyrazole.
Substitution: Substitution of chlorine atoms can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,4-dichloro-5-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2,4-dichloro-5-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichloro-5-nitrophenyl)-1H-benzimidazole
- 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
5-(2,4-dichloro-5-nitrophenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both nitro and dichloro groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-(2,4-dichloro-5-nitrophenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-6-4-7(11)9(14(15)16)3-5(6)8-1-2-12-13-8/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQUXLGFCRUGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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